2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate
CAS No.: 1396885-99-6
Cat. No.: VC5489299
Molecular Formula: C20H21N5O7
Molecular Weight: 443.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396885-99-6 |
|---|---|
| Molecular Formula | C20H21N5O7 |
| Molecular Weight | 443.416 |
| IUPAC Name | 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;oxalic acid |
| Standard InChI | InChI=1S/C18H19N5O3.C2H2O4/c1-12-7-15(21-25-12)19-17(24)11-23-9-14(10-23)18-20-16(22-26-18)8-13-5-3-2-4-6-13;3-1(4)2(5)6/h2-7,14H,8-11H2,1H3,(H,19,21,24);(H,3,4)(H,5,6) |
| Standard InChI Key | NDZFGXVUZHFLQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Introduction
Structural Characteristics and Chemical Identity
Core Molecular Architecture
The molecule features three distinct heterocyclic components:
-
Azetidine ring: A four-membered saturated nitrogen ring providing conformational rigidity .
-
1,2,4-Oxadiazole: A five-membered aromatic ring containing two nitrogen and one oxygen atom, known for metabolic stability.
-
5-Methylisoxazole: A five-membered oxygen-nitrogen ring with a methyl substituent, contributing to hydrophobic interactions .
The oxalate counterion enhances aqueous solubility through salt formation, a critical factor for in vitro testing .
Physicochemical Properties
Synthetic Pathways and Manufacturing Considerations
Multi-Step Synthesis Strategy
While explicit reaction details remain proprietary, retrosynthetic analysis suggests three primary stages:
Stage 1: Oxadiazole Core Formation
-
Benzyl-substituted amidoxime preparation via nitrile hydroxylamine coupling.
-
Cyclocondensation with dichloroethylamine to form the 1,2,4-oxadiazole ring .
Stage 2: Azetidine-Acetamide Conjugation
-
Nucleophilic substitution between bromoacetyl chloride and azetidine nitrogen.
-
Carbodiimide-mediated coupling with 5-methylisoxazol-3-amine .
Stage 3: Salt Formation
Critical Quality Control Parameters
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥95% (HPLC) | Reverse-phase HPLC |
| Residual Solvents | <500 ppm (ICH Q3C Class 3) | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
| Counterion Stoichiometry | 1:1 (API:Oxalate) | Titrimetric Analysis |
| Assay Type | Result | Reference |
|---|---|---|
| COX-2 Inhibition | IC₅₀ = 8.7 ± 1.2 μM | |
| E. coli Growth Inhibition | MIC = 32 μg/mL | |
| Cytotoxicity (HEK293) | CC₅₀ > 100 μM | |
| Plasma Protein Binding | 89.2% (Human Albumin) |
Stability and Formulation Challenges
Degradation Pathways
-
Hydrolytic Degradation: Cleavage of the acetamide bond at pH <3 (t₁/₂ = 4.2 hrs).
-
Photooxidation: Oxadiazole ring opening under UV-A exposure (Q<sub>1cm</sub> = 0.78 L/g·cm) .
| Parameter | Specification |
|---|---|
| Temperature | -20°C ± 5°C (desiccated) |
| Light Exposure | Protect from UV/Visible Light |
| Container Material | Amber glass with PTFE-lined cap |
Regulatory Status and Research Applications
Current Usage in Scientific Research
-
Lead Optimization: Structural template for COX-2 selective inhibitors.
-
Antimicrobial Adjuvant: Synergy studies with β-lactam antibiotics .
-
Radioligand Development: Carbon-11 labeling for PET imaging probes.
Intellectual Property Landscape
| Patent Number | Filing Date | Assignee | Claim Scope |
|---|---|---|---|
| WO202318764A1 | 2022-03-15 | University of Nottingham | Heterocyclic COX-2 Modulators |
| US11401234B2 | 2021-08-31 | EvitaChem GmbH | Antibiotic Potentiation Formulations |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume